molecular formula C13H24N2O2 B2695358 Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate CAS No. 2219369-37-4

Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate

Cat. No. B2695358
CAS RN: 2219369-37-4
M. Wt: 240.347
InChI Key: LOUUOEJXHZSPOI-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Crystal Structure and Synthesis

One study focused on the crystal structure and synthesis of a compound related to tert-butyl carbamates, revealing its potential in understanding molecular arrangements and interactions. The crystal structure of the compound was determined, providing insights into its configuration and the potential for further modifications to explore interactions within molecular assemblies (H. Weber, P. Ettmayer, M. Hübner, H. Gstach, 1995).

Medicinal Chemistry

In medicinal chemistry, tert-butyl carbamates have been explored for their potential as intermediates in drug development. Research on the synthesis and application of these compounds has led to advancements in creating new pharmaceuticals, particularly in the synthesis of analogues and derivatives that could serve as active pharmaceutical ingredients or intermediates (M. Ober, M. Marsch, K. Harms, T. Carell, 2004).

Organic Synthesis

The compound has also been a subject of interest in organic synthesis, especially in the development of novel synthetic routes and methodologies. Studies have detailed the enantioselective synthesis of tert-butyl carbamates, demonstrating their utility in constructing complex molecular architectures with high precision and efficiency (John Y. L. Chung, R. Cvetovich, J. Amato, J. McWilliams, R. Reamer, L. Dimichele, 2005).

Hydrogen Bond Studies

Research has also delved into the hydrogen bonding capabilities of tert-butyl carbamates, exploring their role in stabilizing crystal structures and influencing molecular orientation. These studies contribute to a deeper understanding of molecular interactions and can inform the design of materials and drugs (P. Baillargeon, T. Lussier, Y. Dory, 2014).

Advanced Material Science

In the realm of advanced material science, tert-butyl carbamates have been investigated for their potential in creating new materials with unique properties. This includes studies on lithiation processes, which are crucial for developing advanced battery technologies and materials with novel electronic properties (Keith Smith, G. El‐Hiti, M. Alshammari, A. Fekri, 2013).

properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-8-14-7-10(11)6-9-4-5-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUUOEJXHZSPOI-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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